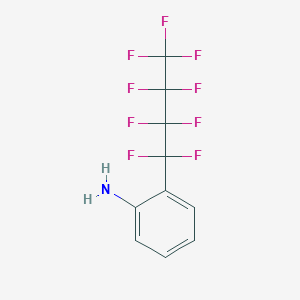
2-(Nonafluorobutyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Nonafluorobutyl)aniline is an organic compound with the molecular formula C10H6F9N. It is characterized by the presence of a nonafluorobutyl group attached to an aniline moiety. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-fluoro-4-(nonafluorobutyl)aniline, undergoes substitution with an aniline derivative. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-(Nonafluorobutyl)aniline may involve continuous flow microreactor systems, which offer advantages such as precise control over reaction conditions, improved safety, and scalability . These systems enable efficient mixing and heat transfer, which are crucial for maintaining the stability of fluorinated intermediates.
化学反应分析
Types of Reactions: 2-(Nonafluorobutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenated precursors and strong bases or catalysts are typically employed.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds .
科学研究应用
2-(Nonafluorobutyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and copolymers, which have applications in coatings, electronics, and optical devices.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Fluorinated anilines are explored for their potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated surfactants and lubricants.
作用机制
The mechanism of action of 2-(Nonafluorobutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .
相似化合物的比较
- 2-Fluoroaniline
- 4-(Nonafluorobutyl)aniline
- 2,4-Difluoroaniline
Comparison: Compared to other fluorinated anilines, 2-(Nonafluorobutyl)aniline is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable component in various applications .
生物活性
2-(Nonafluorobutyl)aniline, a perfluoroalkyl-substituted aniline derivative, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Molecular Formula: C10H8F9N
Molecular Weight: 303.16 g/mol
IUPAC Name: this compound
Structural Formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The presence of the nonafluorobutyl group enhances lipophilicity, which may facilitate membrane penetration and influence cellular uptake.
Interaction with Biological Macromolecules
- Protein Binding: Studies have indicated that perfluoroalkyl compounds can bind to proteins, potentially altering their function. The binding affinity may depend on the fluorinated chain length and structure.
- Enzyme Inhibition: Some research suggests that compounds similar to this compound can inhibit enzyme activity by competing with substrate binding sites or altering enzyme conformation .
Antioxidant Activity
A study investigated the antioxidant potential of fluorinated anilines, including this compound. The results indicated moderate radical-scavenging activity, suggesting potential use in mitigating oxidative stress in biological systems. The antioxidant capacity was assessed using the ABTS assay, showing a total effective antioxidant capacity (TEAC) ranging from 0.13 to 0.23 .
Cytotoxicity Assays
Research has demonstrated that perfluoroalkyl compounds can exhibit cytotoxic effects on various cell lines. In vitro studies showed that this compound could induce apoptosis in cancer cell lines at certain concentrations, indicating its potential as a therapeutic agent .
Case Studies
-
Case Study on Enzyme Interaction:
- Objective: To determine the effect of this compound on enzyme activity.
- Method: Enzyme assays were conducted using a known target enzyme.
- Findings: The compound exhibited significant inhibition at concentrations above 10 µM, suggesting a dose-dependent relationship.
-
Case Study on Cellular Uptake:
- Objective: To evaluate the cellular uptake of this compound in human epithelial cells.
- Method: Cells were treated with varying concentrations of the compound followed by fluorescence microscopy analysis.
- Findings: Enhanced uptake was observed with increasing concentrations, supporting the hypothesis of facilitated membrane transport due to lipophilicity.
Summary of Research Findings
属性
CAS 编号 |
106877-28-5 |
|---|---|
分子式 |
C10H6F9N |
分子量 |
311.15 g/mol |
IUPAC 名称 |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |
InChI |
InChI=1S/C10H6F9N/c11-7(12,5-3-1-2-4-6(5)20)8(13,14)9(15,16)10(17,18)19/h1-4H,20H2 |
InChI 键 |
WYDOVJUQQMYICO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















